molecular formula C14H9BrI2N2O2 B11695710 3-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide

Cat. No.: B11695710
M. Wt: 570.95 g/mol
InChI Key: IVHXIDCBKHIVGI-CNHKJKLMSA-N
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Description

3-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromo-benzohydrazide and 2-hydroxy-3,5-diiodobenzaldehyde. The reaction is usually carried out in a methanol solution under reflux conditions for several hours. After the reaction is complete, the mixture is filtered and the product is recrystallized from methanol to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in the replacement of bromine or iodine with other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine, iodine, and hydroxyl groups may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and iodine atoms, which are less common in similar compounds. This unique combination of halogens may impart distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H9BrI2N2O2

Molecular Weight

570.95 g/mol

IUPAC Name

3-bromo-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9BrI2N2O2/c15-10-3-1-2-8(4-10)14(21)19-18-7-9-5-11(16)6-12(17)13(9)20/h1-7,20H,(H,19,21)/b18-7+

InChI Key

IVHXIDCBKHIVGI-CNHKJKLMSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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